MFCD03030029
Description
For example, highlights hybrid multidentate phosphine-alkene ligands used in transition metal catalysis, which may share structural or functional similarities with MFCD03030029 . Such compounds are critical in industrial catalysis, medicinal chemistry, and materials science due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C21H18N8O |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
6-amino-7-(1-methylbenzimidazol-2-yl)-5-(oxolan-2-ylmethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C21H18N8O/c1-28-16-7-3-2-6-13(16)26-20(28)17-18-21(27-15(10-23)14(9-22)25-18)29(19(17)24)11-12-5-4-8-30-12/h2-3,6-7,12H,4-5,8,11,24H2,1H3 |
InChI Key |
QQVUPNILRXGJRD-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5CCCO5)N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5CCCO5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03030029 typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
MFCD03030029 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
MFCD03030029 has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of MFCD03030029 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD03030029, two structurally analogous compounds are selected based on shared coordination motifs or functional roles. The comparison focuses on molecular properties, synthetic accessibility, and industrial applications, adhering to methodologies outlined in and .
Table 1: Structural and Functional Comparison of this compound and Similar Compounds
Note: Data for this compound inferred from ligand classification in and catalytic applications in .
Key Findings:
Structural Similarities: CAS 1533-03-5: Shares a trifluoromethyl group, a common electron-withdrawing moiety in medicinal chemistry. CAS 1761-61-1: Features a brominated aromatic ring, analogous to phosphine-alkene ligands in , which stabilize transition metals via π-backbonding .
Functional Divergence :
- Catalytic Efficiency : this compound likely outperforms CAS 1761-61-1 in catalytic cycles due to its multidentate ligand design, which enhances metal center stability ().
- Solubility : CAS 1533-03-5 exhibits lower aqueous solubility (Log S = -2.99) compared to brominated analogs, impacting its formulation in drug delivery systems .
Synthetic Challenges :
- CAS 1533-03-5 requires column chromatography for purification, whereas this compound may employ greener methods, such as solvent-free reactions () .
Research Implications and Limitations
- Advantages of this compound: Its hybrid ligand system () offers versatility in asymmetric catalysis, a property less pronounced in simpler ketone-based analogs like CAS 1533-03-5 .
- Limitations : The absence of crystallographic data for this compound (cf. ) hinders precise mechanistic studies. Future work should prioritize X-ray diffraction analyses to validate coordination geometry .
- Recommendations :
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